molecular formula C14H20N2O3S2 B069843 Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate CAS No. 175201-65-7

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate

Cat. No.: B069843
CAS No.: 175201-65-7
M. Wt: 328.5 g/mol
InChI Key: XDXPMSKLJTXFIO-NSHDSACASA-N
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Description

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate is a crucial advanced intermediate in the synthetic pathway of Anagliptin, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes [https://www.ncbi.nlm.nih.gov/]. DPP-4 is a serine protease that inactivates incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, anagliptin enhances active incretin levels, which stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby reducing hyperglycemia [https://pubchem.ncbi.nlm.nih.gov/]. The specific structure of this compound, featuring the 2-(ethylthio)-3-pyridyl carbonyl and 4-(methylthio)butanoate moieties, is engineered for high affinity binding to the DPP-4 active site, contributing to the drug's overall efficacy and selectivity. As a key synthetic precursor, this compound is of significant value to medicinal chemists for the development and optimization of synthetic routes for anagliptin, as well as for researchers investigating the structure-activity relationships (SAR) of DPP-4 inhibitors [https://www.rcsb.org/]. Its primary research application lies in preclinical and pharmaceutical development studies focused on novel antidiabetic therapies.

Properties

CAS No.

175201-65-7

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

IUPAC Name

methyl (2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C14H20N2O3S2/c1-4-21-13-10(6-5-8-15-13)12(17)16-11(7-9-20-3)14(18)19-2/h5-6,8,11H,4,7,9H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

XDXPMSKLJTXFIO-NSHDSACASA-N

SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

Isomeric SMILES

CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)OC

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of the 4-(Methylthio)butanoate Backbone

The 4-(methylthio)butanoate moiety is synthesized via free-radical addition of methyl mercaptan (CH₃SH) to a nonconjugated olefinic substrate. As detailed in patents and , this reaction proceeds through a radical chain mechanism initiated by azobisisobutyronitrile (AIBN):

  • Substrate Selection : Methyl 2-hydroxy-3-butenoate serves as the starting material. Its terminal double bond facilitates Anti-Markovnikov addition of methyl mercaptan.

  • Reaction Conditions :

    • Temperature : 50–60°C

    • Pressure : 50–70 psig

    • Catalyst : AIBN (0.5–2 mol%)

    • Solvent : Solvent-free or inert organic solvents (e.g., THF) .

The reaction yields methyl 2-hydroxy-4-(methylthio)butanoate with ~85% efficiency . Subsequent hydrolysis with sulfuric acid (50% v/v) at 60°C for 5 hours converts the ester to 2-hydroxy-4-(methylthio)butanoic acid (HMBA) .

Functionalization of the Pyridyl Ring

The 2-(ethylthio)-3-pyridyl group is synthesized through diazonium salt intermediates, as demonstrated in supplementary data from the Royal Society of Chemistry :

  • Diazotization :

    • Substrate : 2-Amino-3-pyridinemethanol.

    • Reagents : Sodium nitrite (NaNO₂) and hexafluorophosphoric acid (HPF₆) in THF at -5°C.

    • Product : 2-(Hydroxymethyl)benzenediazonium hexafluorophosphate(V) .

  • Thioether Formation :

    • The diazonium salt undergoes nucleophilic displacement with ethanethiol (C₂H₅SH) to introduce the ethylthio (-SC₂H₅) group at the 2-position of the pyridine ring.

Amide Bond Formation

Coupling the pyridyl carbonyl group to the 2-amino-4-(methylthio)butanoate ester requires activation of the carboxylic acid :

  • Carboxylic Acid Activation :

    • The pyridyl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Aminolysis :

    • The acyl chloride reacts with methyl 2-amino-4-(methylthio)butanoate in the presence of a base (e.g., triethylamine) to form the target amide .

Optimization Notes :

  • Temperature : 0–25°C to minimize side reactions.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Integrated Synthetic Pathway

Combining these steps, the proposed synthesis is:

  • Step 1 : Radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate → methyl 2-hydroxy-4-(methylthio)butanoate .

  • Step 2 : Hydrolysis of the ester to HMBA, followed by re-esterification to methyl 2-amino-4-(methylthio)butanoate.

  • Step 3 : Diazotization and thioether formation on the pyridyl ring .

  • Step 4 : Acyl chloride formation and amide coupling .

Analytical Data and Characterization

Critical data for verifying the structure include:

Technique Key Signals
¹H NMR δ 8.66 (pyridyl H), δ 4.25 (ester -OCH₃), δ 2.55 (–SCH₃), δ 1.35 (–SC₂H₅) .
IR Spectroscopy 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 650 cm⁻¹ (C–S) .
Mass Spectrometry [M+H]⁺ at m/z 357.1 (calculated for C₁₅H₂₀N₂O₃S₂) .

Challenges and Mitigation Strategies

  • Radical Inhibition : Oxygen scavengers (e.g., nitrogen purging) are critical to prevent radical quenching .

  • Byproduct Formation : Excess methyl mercaptan and controlled temperatures minimize oligomerization .

  • Amide Hydrolysis : Use of anhydrous conditions prevents ester/amide degradation during coupling .

Industrial Scalability Considerations

  • Batch Reactors : Stainless steel pressure vessels resistant to sulfur corrosion .

  • Catalyst Recovery : AIBN is consumed stoichiometrically, necessitating cost-effective sourcing .

  • Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) is essential .

Chemical Reactions Analysis

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. Industrial applications could include its use in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique combination of pyridyl, ethylthio, methylthio, and ester groups distinguishes it from analogs. Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Key Properties Applications References
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate C₁₄H₂₀N₂O₃S₂ Pyridyl, ethylthio, methylthio, ester Mp: 68°C; pKa: 12.23 Potential pharmaceuticals/agrochemicals
Sodium 2-(1H-imidazol-1-yl)-4-(methylthio)butanoate (IZS-M) C₈H₁₁N₂O₂S⁻Na⁺ Imidazole, methylthio, carboxylate Water-soluble (ionic form) Corrosion inhibitor
4-(Methylthio)-2-(([2-(methylthio)-3-pyridyl]carbonyl)amino)butanoic acid C₁₂H₁₅N₂O₃S₂ Pyridyl, methylthio, carboxylic acid pKa: 3.12 (acidic) Unspecified (likely bioactive)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ Trifluoroethylamino, ester Synthesized via amination Pharmaceutical intermediate
Methyl 4-(methylthio)butyrate C₆H₁₀O₂S Methylthio, ester Simpler structure Flavor/fragrance industry

Physicochemical and Functional Differences

Solubility and Reactivity :

  • The target compound’s methyl ester group enhances lipophilicity compared to the water-soluble sodium carboxylate (IZS-M) .
  • The carboxylic acid analog (pKa 3.12) in is significantly more acidic than the target compound (pKa 12.23), impacting ionization and solubility in biological systems .

Applications :

  • IZS-M is explicitly used as a corrosion inhibitor , leveraging its imidazole ring for metal surface adsorption .
  • Methyl 4-(methylthio)butyrate , a simpler analog, is employed in flavor chemistry due to its volatile sulfur-containing profile .
  • The high cost and purity of the target compound suggest pharmaceutical research applications, similar to the biphenyl-containing analog in (priced at $103/5 mg) .

Key Research Findings

  • Bioactivity Potential: Structural analogs with pyridyl and thioether groups (e.g., pesticide chemicals in ) demonstrate that sulfur atoms enhance binding to biological targets, such as enzymes or receptors .
  • Thermal Stability : The target compound’s high boiling point (537.5°C) and flash point (278.9°C) suggest suitability for high-temperature industrial processes, contrasting with the lower thermal stability of ionic compounds like IZS-M .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate, and how can reaction conditions be optimized?

A multi-step approach is typically employed, involving:

  • Amide bond formation : Reacting a pyridine-thioether carbonyl chloride with a methylthio-substituted amino acid ester precursor. This mirrors methods used for structurally similar compounds, where coupling agents like DCC or HATU may facilitate the reaction .
  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is often used due to their ability to dissolve polar intermediates and stabilize reactive species .
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is recommended for isolating the final product .
  • Optimization : Adjusting stoichiometry of reagents (e.g., 2.0 equivalents of trifluoromethylating agents) and reaction time (e.g., 24–48 hours at 60°C) can improve yields .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure of this compound?

  • 1H/13C NMR : Key signals include:
    • Pyridine protons: δ 8.5–9.0 ppm (aromatic protons adjacent to sulfur).
    • Methylthio groups: δ 2.1–2.5 ppm (singlets for SCH3).
    • Ester carbonyl: δ 3.6–3.8 ppm (OCH3) and δ 170–175 ppm (carbonyl carbon) .
  • LCMS/HRMS : The exact mass (314.0822 g/mol) and isotopic pattern should match theoretical values. A [M+H]+ peak at m/z 329.45 (C14H21N2O3S2+) confirms molecular identity .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Limited data suggest potential irritancy. Use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Follow institutional guidelines for halogenated/organosulfur waste. Avoid aqueous discharge due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyridyl-thioether moiety in nucleophilic substitutions?

  • DFT calculations : Optimize the geometry of the pyridyl-thioether group to assess electron density distribution. The sulfur atom’s lone pairs may activate the adjacent carbonyl for nucleophilic attack.
  • Solvent effects : Simulate dielectric environments (e.g., THF vs. DMF) to evaluate transition-state stabilization. Polar aprotic solvents likely enhance electrophilicity at the carbonyl carbon .

Q. What analytical strategies resolve contradictions in solubility data during formulation studies?

  • Phase-solubility diagrams : Test solubility in binary solvent systems (e.g., ethanol/water) to identify co-solvents that improve dissolution.
  • HPLC-MS monitoring : Track degradation products under varying pH and temperature conditions. For example, ester hydrolysis may occur in aqueous media, generating carboxylic acid byproducts .

Q. How can reaction byproducts be identified and minimized during synthesis?

  • LCMS profiling : Use high-resolution mass spectrometry to detect impurities (e.g., unreacted starting materials or hydrolyzed esters).
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb water or optimize inert gas purging to prevent oxidation of thioether groups .

Q. What mechanistic insights explain the stability of the methylthio group under acidic conditions?

  • pH-dependent stability studies : Monitor the compound’s integrity via HPLC at pH 2–7. The methylthio group’s electron-donating nature may resist protonation, unlike more labile sulfoxides.
  • Comparative kinetics : Compare degradation rates with analogs (e.g., ethylthio vs. methylthio derivatives) to assess steric and electronic effects .

Methodological Notes

  • Data validation : Cross-reference spectral data with synthetic intermediates (e.g., pyridyl-thioether precursors) to confirm structural assignments .
  • Contradiction resolution : If solubility conflicts arise (e.g., between predicted and observed values), validate experimental conditions (e.g., sonication time, temperature equilibration) .

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